

# Application Notes and Protocols for Stability Testing of MF59 Emulsion Formulations

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

MF59® is an oil-in-water emulsion adjuvant used in several human vaccines to enhance the immune response. It is composed of squalene oil (4.3% w/v), stabilized by the surfactants polysorbate 80 (Tween 80®, 0.5% w/v) and sorbitan trioleate (Span 85®, 0.5% w/v) in a citrate buffer. The stability of the MF59 emulsion is critical for its safety and efficacy as an adjuvant. The physical and chemical integrity of the emulsion ensures a consistent particle size, which is crucial for the mechanism of action, and prevents the degradation of its components, which could lead to loss of potency or adverse effects.

These application notes provide a comprehensive overview of the key stability-indicating parameters for MF59 and detailed protocols for their assessment.

# **Key Stability-Indicating Parameters**

The stability of MF59 formulations is assessed by monitoring several key physical and chemical parameters over time and under various stress conditions. These parameters provide insights into the integrity of the emulsion and the stability of its individual components.



| Parameter  | Method                                    | Purpose   | Acceptance<br>Criteria (Typical)  |
|--|---|---|---|
| Physical Stability                                 |   |   |   |
| Particle Size and<br>Polydispersity Index<br>(PdI) | Dynamic Light<br>Scattering (DLS)         | To monitor for droplet aggregation or coalescence. The particle size of MF59 is critical for its immunological activity. [1][2]       | Mean particle size: ~160 nm.[1] No significant change in particle size or Pdl over time.                                    |
| Zeta Potential                                     | Electrophoretic Light<br>Scattering (ELS) | To assess the surface charge of the emulsion droplets, which indicates the stability against aggregation.                             | A sufficiently high negative zeta potential (e.g., more negative than -20 mV) generally indicates good colloidal stability. |
| рН   | pH meter                                  | To monitor the stability of the aqueous phase and potential chemical degradation that could alter the pH.                             | No significant change<br>from the initial pH<br>(typically around 6.5<br>for MF59).[4]                                      |
| Viscosity  | Rotational Viscometer                     | To detect changes in the emulsion's flow properties, which can be affected by droplet aggregation or changes in the continuous phase. | No significant change in viscosity over time.   |
| Visual Appearance                                  | Visual Inspection                         | To observe any macroscopic changes such as phase separation, creaming, discoloration, or the  | The emulsion should remain a homogeneous, white, milky liquid, free from  |



|                                |  | presence of particulate matter.[5]   | visible particulates or phase separation.[5]              |
|--------------------------------|--|--|---|
| Chemical Stability             |  |  |   |
| Squalene Content               | High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD) | To quantify the amount of squalene and monitor for any degradation.[6][7]  | No significant loss of squalene content over time.        |
| Squalene Oxidation<br>Products | Gas Chromatography-<br>Mass Spectrometry<br>(GC-MS)                                      | To identify and quantify degradation products of squalene, such as hydroperoxides, aldehydes, and ketones.[8][9] | Absence or minimal levels of squalene oxidation products. |

# **Experimental Protocols**Particle Size and Polydispersity Index (PdI) Analysis

Method: Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles. The rate of these fluctuations is related to the particle size.

#### Protocol:

- Sample Preparation:
  - Allow the MF59 emulsion to equilibrate to room temperature (25°C).
  - Gently invert the sample vial several times to ensure homogeneity.
  - Dilute the emulsion with filtered (0.22 μm) deionized water or the formulation buffer to a suitable concentration to avoid multiple scattering effects. A dilution factor of 1:100 to



1:1000 is typically appropriate.[10][11]

#### Instrument Setup:

- Use a DLS instrument capable of measuring particle sizes in the nanometer range.
- Set the measurement temperature to 25°C.
- Set the scattering angle to 90° or 173° (for backscatter detection).
- Ensure the instrument is calibrated with a suitable nanoparticle size standard.

#### Measurement:

- Transfer the diluted sample to a clean cuvette.
- Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.
- Perform at least three replicate measurements for each sample.

#### Data Analysis:

- Analyze the correlation function to obtain the Z-average mean particle size and the Polydispersity Index (PdI).
- The PdI value indicates the width of the particle size distribution. A value below 0.3 is generally considered acceptable for a monodisperse sample.

## **Zeta Potential Measurement**

Method: Electrophoretic Light Scattering (ELS)

Principle: ELS measures the velocity of charged particles in an electric field. This velocity is proportional to the zeta potential, which is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles.

#### Protocol:

Sample Preparation:



 $\circ$  Dilute the MF59 emulsion in filtered (0.22  $\mu$ m) 10 mM NaCl or a suitable low ionic strength buffer to a final volume of approximately 1 mL. The dilution helps to reduce the viscosity and opacity of the sample.

#### Instrument Setup:

- Use a zeta potential analyzer.
- Use a folded capillary cell (e.g., DTS1070).
- Set the measurement temperature to 25°C.

#### Measurement:

- Carefully inject the diluted sample into the cell, avoiding the introduction of air bubbles.
- Place the cell in the instrument and allow it to equilibrate.
- Perform at least three replicate measurements.

#### • Data Analysis:

- The instrument software will calculate the zeta potential based on the electrophoretic mobility.
- Report the mean zeta potential and standard deviation.

## **Viscosity Measurement**

Method: Rotational Viscometry

Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant speed. The viscosity is calculated from the torque, the speed of the spindle, and the geometry of the spindle and the sample container.

#### Protocol:

Sample Preparation:



- Allow the MF59 emulsion to equilibrate to a controlled temperature (e.g., 25°C).
- Ensure the sample is homogeneous by gentle mixing.
- Instrument Setup:
  - Use a rotational viscometer (e.g., Brookfield type) with a suitable spindle (e.g., a small sample adapter with a cylindrical spindle).[12]
  - Calibrate the instrument according to the manufacturer's instructions.
- Measurement:
  - Place a sufficient volume of the emulsion in the sample container.
  - Immerse the spindle in the emulsion to the correct depth.
  - Allow the sample to equilibrate to the set temperature.
  - Measure the viscosity at a range of shear rates (e.g., by varying the rotational speed) to assess the flow behavior.[13]
- Data Analysis:
  - Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s) at each shear rate.
  - Plot viscosity as a function of shear rate to determine if the emulsion is Newtonian or non-Newtonian.

## **Squalene Content Analysis**

Method: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Squalene can be quantified using a UV detector or a more universal detector like a Charged Aerosol Detector (CAD).

Protocol:



- Sample Preparation (Extraction):
  - Accurately weigh a known amount of the MF59 emulsion.
  - Add a suitable organic solvent (e.g., a mixture of isopropanol and hexane) to extract the squalene from the emulsion.
  - Vortex or sonicate the mixture to ensure complete extraction.
  - Centrifuge the mixture to separate the organic and aqueous phases.
  - Carefully collect the organic supernatant containing the squalene.
  - Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.
- HPLC Conditions:
  - Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm).[7]
  - Mobile Phase: Isocratic elution with methanol or acetonitrile.[7][14]
  - Flow Rate: 0.5 1.0 mL/min.[7]
  - Injection Volume: 10-20 μL.
  - Detector: UV at 214 nm or CAD.[7]
  - Column Temperature: 25°C.[7]
- Quantification:
  - Prepare a calibration curve using squalene standards of known concentrations.
  - Inject the extracted sample and the standards into the HPLC system.
  - Determine the concentration of squalene in the sample by comparing its peak area to the calibration curve.



## **Analysis of Squalene Oxidation Products**

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and semi-volatile compounds in a sample, and MS identifies them based on their mass-to-charge ratio and fragmentation pattern.

#### Protocol:

- Sample Preparation (Extraction and Derivatization):
  - Extract squalene and its oxidation products from the emulsion as described for the HPLC analysis.
  - For the analysis of polar oxidation products like alcohols and hydroperoxides, a derivatization step (e.g., silylation) may be necessary to increase their volatility.[15]
- GC-MS Conditions:
  - o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
  - o Carrier Gas: Helium at a constant flow rate.
  - Injection: Splitless injection.
  - Temperature Program: A temperature gradient from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 300°C) to elute a wide range of compounds.
  - MS Detector: Electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
- Data Analysis:
  - Identify the peaks of squalene oxidation products by comparing their mass spectra with libraries (e.g., NIST) and published data.[8][9]
  - Semi-quantify the degradation products by comparing their peak areas to that of an internal standard.



## **Forced Degradation Studies**

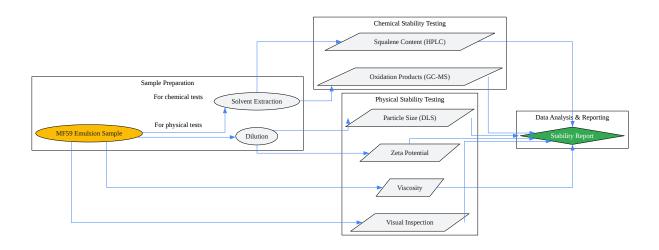
Principle: Forced degradation studies are conducted under stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[16][17]

#### Protocol:

- Stress Conditions:
  - Acid/Base Hydrolysis: Incubate the emulsion with 0.1 M HCl and 0.1 M NaOH at room temperature or slightly elevated temperatures (e.g., 40-60°C) for a defined period.
     Neutralize the samples before analysis.
  - Oxidation: Treat the emulsion with a low concentration of hydrogen peroxide (e.g., 0.1-3%)
     at room temperature.[18]
  - Thermal Stress: Store the emulsion at elevated temperatures (e.g., 40°C, 60°C) and protected from light.
  - Photostability: Expose the emulsion to light according to ICH Q1B guidelines.
- Analysis:
  - At specified time points, analyze the stressed samples using the stability-indicating methods described above (DLS, zeta potential, HPLC, GC-MS, etc.).
  - Compare the results with an unstressed control sample.
  - The goal is to achieve a target degradation of 5-20%.[19]

## **Visualizations**

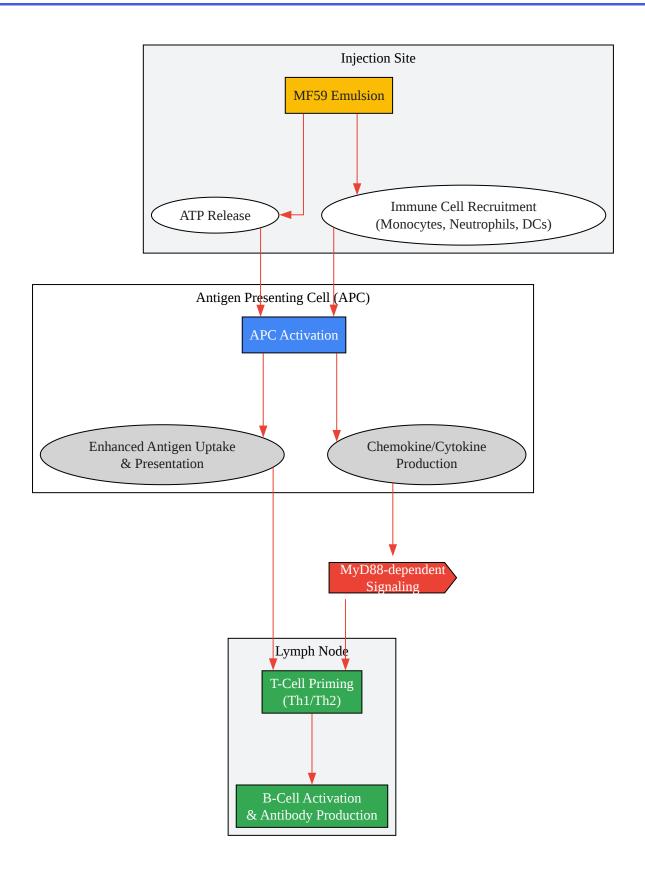




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Caption: Workflow for the stability testing of MF59 emulsions.





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Caption: Simplified signaling pathway of MF59 adjuvant action.



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## References

- 1. Immunology and efficacy of MF59-adjuvanted vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of formulation and particle size on stability and immunogenicity of oil-in-water emulsion adjuvants PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Squalene-Based Oil-in-Water Emulsion Adjuvants Using a Self-Emulsifying Drug Delivery System for Enhanced Antigen-Specific Antibody Titers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel atheroprotective role of MF59-like adjuvant when co-administered with CETP vaccine in rabbit model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Squalene Emulsions for Parenteral Vaccine and Drug Delivery PMC [pmc.ncbi.nlm.nih.gov]
- 7. usp.org [usp.org]
- 8. Kinetics of Squalene Quenching Singlet Oxygen and the Thermal Degradation Products Identification PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. Development, stabilization, and characterization of nanoemulsion of vitamin D3-enriched canola oil PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Novel Method for the Determination of Squalene, Cholesterol and Their Oxidation Products in Food of Animal Origin by GC-TOF/MS PMC [pmc.ncbi.nlm.nih.gov]
- 16. ECV: pharmind Beitrag How to conduct successful forced degradation studies Scope and regulatory requirements [ecv.de]



- 17. biopharminternational.com [biopharminternational.com]
- 18. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia [biotech-asia.org]
- 19. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
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